Market Availability & Purity Grade Comparison Against the Closest Core Intermediate
For procurement purposes, the primary differentiator from a simpler precursor is the compound's commercial availability at a suitable purity for direct use in advanced synthesis. The target compound is available and sourced with a purity of ≥95% (HPLC) , which is a critical requirement for the next-step synthesis of cathepsin D inhibitors where the methyl ester is a pre-installed functional group [1]. In contrast, the precursor 3,5-dichlorobenzoic acid or its salts are not directly applicable, lacking the crucial bromomethyl handle and requiring additional functionalization steps that reduce overall yield.
| Evidence Dimension | Commercial Availability & Purity for Direct Use in Advanced Synthesis |
|---|---|
| Target Compound Data | Purity ≥95% (HPLC); CAS 250124-73-3 |
| Comparator Or Baseline | 3,5-Dichlorobenzoic acid, 2-(bromomethyl)-3,5-dichloro- derivatives (not commercially available or requiring custom synthesis) |
| Quantified Difference | The target compound is a commercially stocked laboratory reagent suitable for immediate use, whereas the non-esterified or non-bromomethylated precursors are primarily bulk commodity chemicals that necessitate further functionalization. |
| Conditions | Commercial supplier catalogs (CheMenu, Smolecule) and synthetic route analysis from LookChem. |
Why This Matters
Procuring the target compound directly saves at least one synthetic step, reduces lead time, and ensures a defined purity that simplifies subsequent purification and SAR analysis.
- [1] Dumas, J., Brittelli, D., Chen, J., Dixon, B., Hatoum-Mokdad, H., König, G., Sibley, R., Witowsky, J., & Wong, S. (1999). Synthesis and structure activity relationships of novel small molecule cathepsin D inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(17), 2531–2536. View Source
